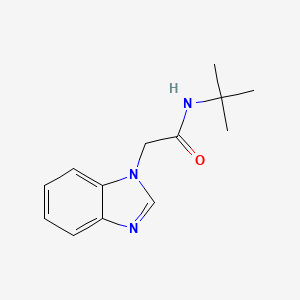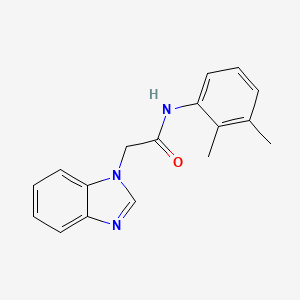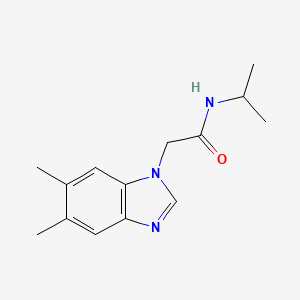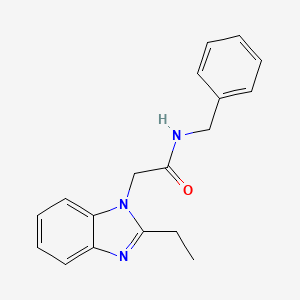
Azocan-1-yl(pyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocan-1-yl(pyrazin-2-yl)methanone, also known as APMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APMA belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) in their molecular structure. The synthesis of APMA involves the reaction of pyrazine-2-carboxylic acid with 1-aminocyclohexanecarbonitrile, followed by reduction and acylation steps. APMA has been found to exhibit interesting biochemical and physiological effects, making it a promising tool for various laboratory experiments.
Mechanism of Action
Azocan-1-yl(pyrazin-2-yl)methanone acts as a prodrug, meaning that it is converted into its active form upon reaction with a specific enzyme. In the case of MMP-2, Azocan-1-yl(pyrazin-2-yl)methanone is cleaved by the enzyme to yield a highly reactive intermediate that can then react with other substrates. This mechanism allows for the selective activation of MMP-2 in vitro, which is important for studying its role in various biological processes.
Biochemical and Physiological Effects:
Azocan-1-yl(pyrazin-2-yl)methanone has been found to exhibit interesting biochemical and physiological effects. For example, Azocan-1-yl(pyrazin-2-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating MMP-2. Azocan-1-yl(pyrazin-2-yl)methanone has also been found to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and is a target for the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Azocan-1-yl(pyrazin-2-yl)methanone in laboratory experiments is its selectivity for MMP-2. This allows for the specific activation of MMP-2 in vitro, which is important for studying its role in various biological processes. However, one limitation of using Azocan-1-yl(pyrazin-2-yl)methanone is its potential toxicity. Azocan-1-yl(pyrazin-2-yl)methanone has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Azocan-1-yl(pyrazin-2-yl)methanone. One potential direction is the development of new prodrugs based on the structure of Azocan-1-yl(pyrazin-2-yl)methanone. These prodrugs could be designed to selectively activate other enzymes, allowing for the study of their role in various biological processes. Another direction is the investigation of the potential therapeutic applications of Azocan-1-yl(pyrazin-2-yl)methanone and its derivatives. For example, Azocan-1-yl(pyrazin-2-yl)methanone has been found to exhibit anticancer activity, and further research could lead to the development of new cancer treatments based on this compound.
Synthesis Methods
The synthesis of Azocan-1-yl(pyrazin-2-yl)methanone involves several steps. First, pyrazine-2-carboxylic acid is reacted with 1-aminocyclohexanecarbonitrile in the presence of a suitable catalyst, such as triethylamine, to yield an intermediate product. This intermediate is then reduced using a reducing agent, such as sodium borohydride, to obtain the corresponding amine. Finally, the amine is acylated using an acylating agent, such as acetic anhydride, to yield Azocan-1-yl(pyrazin-2-yl)methanone. The overall yield of this synthesis method is around 30%.
Scientific Research Applications
Azocan-1-yl(pyrazin-2-yl)methanone has been extensively studied for its potential applications in scientific research. One of the main uses of Azocan-1-yl(pyrazin-2-yl)methanone is in the study of enzyme kinetics. Azocan-1-yl(pyrazin-2-yl)methanone is a commonly used substrate for the enzyme matrix metalloproteinase-2 (MMP-2), which plays a crucial role in tissue remodeling and cancer metastasis. Azocan-1-yl(pyrazin-2-yl)methanone is also used as a tool for investigating the structure and function of other enzymes, such as the protease trypsin.
properties
IUPAC Name |
azocan-1-yl(pyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(11-10-13-6-7-14-11)15-8-4-2-1-3-5-9-15/h6-7,10H,1-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCSUROOXMEWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl(pyrazin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)



![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)





